5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide
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Description
“5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is a versatile chemical compound with potential in scientific research. It can be utilized in various studies, ranging from drug development to materials science.
Molecular Structure Analysis
The molecular formula of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is C15H12N2O3 . The structure of this compound is unique and holds immense potential in scientific research.
Chemical Reactions Analysis
While specific chemical reactions involving “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” are not available, it’s known that similar compounds like Oxcarbazepine are rapidly and almost completely converted to 10,11-Dihydrocarbamazepine, which has probable anticonvulsant efficacy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” include a molecular weight of 268.26700 . It is soluble in Chloroform and Methanol .
Scientific Research Applications
Serotonin-3 Receptor Antagonists
The compound has been involved in the development of potent serotonin-3 (5-HT3) receptor antagonists. Extensive structure-activity relationship (SAR) studies led to the identification of compounds with substantial 5-HT3 receptor antagonistic activity, indicating the potential application in conditions associated with serotonin regulation (Harada et al., 1995).
Orexigenic Activity
Research has synthesized and evaluated the orexigenic (appetite-stimulating) activity of certain benzazepine derivatives. Compounds such as 10,11-Dihydro-3-carboxycyproheptadine exhibited significant orexigenic activity, suggesting potential therapeutic applications in conditions requiring appetite stimulation (Remy et al., 1982).
Antiepileptic Agent
BIA 2-093, a derivative of the compound class, has been examined for its safety, tolerability, and pharmacokinetic profile as a novel antiepileptic agent. The compound showed extensive metabolism and was well tolerated in studied doses, indicating its potential use in further clinical trials for epilepsy treatment (Almeida & Soares-da-Silva, 2003).
properties
IUPAC Name |
5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLVKTWIHTZOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435010 |
Source
|
Record name | AGN-PC-0MY3RL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide | |
CAS RN |
104839-39-6 |
Source
|
Record name | AGN-PC-0MY3RL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.